molecular formula C11H9F2NO2 B1358444 Ethyl 5,7-difluoro-1H-indole-2-carboxylate CAS No. 220679-10-7

Ethyl 5,7-difluoro-1H-indole-2-carboxylate

Cat. No. B1358444
M. Wt: 225.19 g/mol
InChI Key: HDQWIGXSLOUUMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Storage Temperature : Sealed in dry conditions at room temperature .

Molecular Structure Analysis

The molecular structure of Ethyl 5,7-difluoro-1H-indole-2-carboxylate consists of an indole core with two fluorine substituents. The ethyl ester group is attached to the carboxylate moiety. For a visual representation, refer to the 2D Mol file here .


Physical And Chemical Properties Analysis

  • Toxicity : Safety data indicates that it is a warning-class chemical (H302: Harmful if swallowed; H317: May cause an allergic skin reaction) .

Scientific Research Applications

Synthesis and Chemical Properties

  • A General Method for C-3 Acylation of Ethyl Indole-2-carboxylates

    Ethyl indole-2-carboxylate and its derivatives, including Ethyl 5,7-difluoro-1H-indole-2-carboxylate, can undergo acylation with various carboxylic acids using trifluoroacetic anhydride and phosphoric acid, leading to the formation of ethyl 3-acylindole-2-carboxylates (Murakami et al., 1985).

  • Friedel-Crafts Acylation of Ethyl Indole-2-carboxylate

    In the Friedel-Crafts reaction, ethyl indole-2-carboxylate reacts with acyl chlorides or acid anhydrides to yield a mixture of ethyl 3-, 5-, and 7-acylindole-2-carboxylates. The product ratio varies greatly depending on the reaction conditions and reagents used (Murakami et al., 1988).

Synthetic Approaches and Derivatives

  • Synthetic Approaches to Difluoroindolecarboxylic Acid Ethyl Esters: Research on the synthesis of ethyl 4,5-difluoroindole-2-carboxylate and ethyl 5,6-difluoroindole-2-carboxylate provides insights into potential methods for synthesizing Ethyl 5,7-difluoro-1H-indole-2-carboxylate (Silvestri et al., 2004).

Biological and Medicinal Chemistry Applications

  • Anti-hepatitis B Virus Activities: A series of ethyl 5-hydroxyindole-3-carboxylates, which are structurally related to Ethyl 5,7-difluoro-1H-indole-2-carboxylate, were synthesized and evaluated for their anti-hepatitis B virus (HBV) activities. This indicates potential antiviral applications for similarly structured compounds (Zhao et al., 2006).

Safety And Hazards

  • Precautionary Statements : Follow safety precautions listed in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

ethyl 5,7-difluoro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO2/c1-2-16-11(15)9-4-6-3-7(12)5-8(13)10(6)14-9/h3-5,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQWIGXSLOUUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2N1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624615
Record name Ethyl 5,7-difluoro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5,7-difluoro-1H-indole-2-carboxylate

CAS RN

220679-10-7
Record name Ethyl 5,7-difluoro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G La Regina, A Coluccia, F Piscitelli… - Journal of medicinal …, 2007 - ACS Publications
Indolyl aryl sulfones bearing the 4,5-difluoro (10) or 5-chloro-4-fluoro (16) substitution pattern at the indole ring were potent inhibitors of HIV-1 WT and the NNRTI-resistant strains …
Number of citations: 63 pubs.acs.org

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